4-(1H-pyrazol-1-yl)phenol
Overview
Description
“4-(1H-pyrazol-1-yl)phenol” is a chemical compound with the molecular weight of 160.18 . The IUPAC name for this compound is also "this compound" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenol group attached to a pyrazole ring . The InChI code for this compound is "1S/C9H8N2O/c12-9-4-2-8(3-5-9)11-7-1-6-10-11/h1-7,12H" .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, pyrazole derivatives are known to exhibit a wide range of chemical reactivities .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.2±0.1 g/cm³, boiling point of 306.1±25.0 °C at 760 mmHg, and a flash point of 138.9±23.2 °C . It has 3 H bond acceptors, 1 H bond donor, and 1 freely rotating bond .Scientific Research Applications
Molecular Docking and Quantum Chemical Calculations
4-Methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol, a derivative of 4-(1H-pyrazol-1-yl)phenol, has been studied for its molecular structure and spectroscopic data through DFT calculations. This derivative demonstrates the potential for understanding intramolecular charge transfer and biological effects predicted by molecular docking results (Viji et al., 2020).
Antioxidant Effects in DNA Oxidation
The effects of derivatives of this compound, such as APP, BPP, and CPP, on DNA oxidation were investigated. These derivatives exhibit antioxidant properties in certain microenvironments, impacting the antioxidant effectiveness in AAPH-induced oxidation of DNA (Li & Liu, 2013).
Copper Extraction and Coordination Sphere Bonding
Alkyl-substituted phenolic pyrazoles, including derivatives of this compound, function as copper extractants. These derivatives demonstrate the significance of inter-ligand hydrogen bonding in stabilizing Cu-complexes, which is crucial for enhancing extractant strength (Healy et al., 2016).
Antioxidant Capacities in Radical Scavenging
Compounds like APP, BPP, and CPP, based on the this compound structure, show abilities in trapping radicals and protecting DNA against oxidation. This suggests the significance of the pyrazole core in exerting antioxidant ability (Li & Liu, 2012).
Corrosion Inhibition
Derivatives of this compound have been studied for their potential activity as corrosion inhibitors. The theoretical studies of these derivatives, such as bipyrazole compounds, help elucidate their inhibition efficiencies and reactive sites, making them significant in the field of material science (Wang et al., 2006).
Inhibition of CDK2-Cyclin E
4-Arylazo-3,5-diamino-1H-pyrazoles, related to this compound, are identified as inhibitors of CDK2-cyclin E. These derivatives have implications in cancer treatment through their inhibition of cell proliferation and other cellular effects consistent with CDK9 inhibition (Kryštof et al., 2006).
Crystal Structure and Luminescent Property
The structural and luminescent properties of derivatives like 4-Chloro-2,6-Bis[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]phenol were investigated, offering insights into the molecular structures andproperties of such compounds. Theoretical studies complement experimental data, providing a deeper understanding of these derivatives (Tang et al., 2014).
Inhibitors of B-Raf Kinase
Novel 2-(1,3-Diaryl- 4,5-Dihydro-1H-Pyrazol-5-yl)Phenol derivatives, related to this compound, have been synthesized and tested as inhibitors of B-Raf kinase. These compounds show significant biological activity against B-RafV600E and human melanoma cell lines, suggesting potential in cancer therapy (Yang et al., 2014).
Antimicrobial Activity
Derivatives of this compound have been evaluated for their antimicrobial activities. For instance, novel thiazolyl pyrazole and benzoxazole derivatives have shown significant activity against various bacterial strains, highlighting their potential in developing new antimicrobial agents (Landage et al., 2019).
Corrosion Inhibition in Acidic Media
Pyrazoline derivatives, akin to this compound, have been studied for their effectiveness as corrosion inhibitors in acidic media. Experimental and theoretical approaches suggest these derivatives are promising in protecting mild steel against corrosion, crucial for industrial applications (Lgaz et al., 2018).
Chitosan Schiff Bases with Antimicrobial Activity
Chitosan Schiff bases derived from heteroaryl pyrazole derivatives have been synthesized and shown to possess antimicrobial activities. This research demonstrates the potential of using this compound derivatives in creating biologically active compounds (Hamed et al., 2020).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives have a broad range of biological activities and can interact with various targets . For instance, some pyrazole derivatives have shown antitumor potential against different cell lines such as MCF-7 and CaCo-2 .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in various ways, leading to different biological effects . For example, some pyrazole derivatives have shown antitumor activity, suggesting they may interact with targets involved in cell proliferation and survival .
Biochemical Pathways
Given the diverse biological activities of pyrazole derivatives, it’s likely that they affect multiple pathways . For instance, some pyrazole derivatives have shown antitumor and antifungal activities, suggesting they may affect pathways related to cell growth and fungal metabolism .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Some pyrazole derivatives have shown potent in vitro antipromastigote activity, suggesting they may have significant effects at the molecular and cellular levels .
Action Environment
It’s known that environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of a compound .
Biochemical Analysis
Biochemical Properties
4-(1H-pyrazol-1-yl)phenol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as nitric oxide synthase, which is crucial for the production of nitric oxide, a signaling molecule involved in various physiological processes . The interaction between this compound and nitric oxide synthase can influence the enzyme’s activity, potentially affecting nitric oxide levels in cells. Additionally, this compound may interact with other proteins and receptors, modulating their functions and contributing to its overall biochemical activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the nitric oxide pathway, which plays a role in vasodilation, immune response, and neurotransmission . By affecting gene expression, this compound can alter the production of proteins involved in critical cellular functions, potentially leading to changes in cell behavior and metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For example, the binding of this compound to nitric oxide synthase can inhibit or activate the enzyme, leading to changes in nitric oxide production . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, resulting in altered cellular responses.
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time in laboratory settings are important considerations for its use in research and potential therapeutic applications. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods or under specific conditions . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential effects on cellular function, including changes in cell viability, proliferation, and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties . At higher doses, it can lead to toxic or adverse effects, including cellular damage or organ toxicity. Studies have identified threshold effects, where the compound’s impact shifts from therapeutic to harmful, highlighting the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo biotransformation through processes such as hydroxylation, leading to the formation of metabolites that may retain or alter its biological activity . These metabolic pathways can influence the compound’s overall efficacy and safety, making it essential to understand its metabolism for potential therapeutic use.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cells, it may interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within tissues can impact its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular environment. Understanding the subcellular distribution of this compound is essential for elucidating its mechanisms of action and optimizing its use in research and therapy.
properties
IUPAC Name |
4-pyrazol-1-ylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-9-4-2-8(3-5-9)11-7-1-6-10-11/h1-7,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWSQVRNWFGLQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10499244 | |
Record name | 4-(1H-Pyrazol-1-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10499244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16209-02-2 | |
Record name | 4-(1H-Pyrazol-1-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10499244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1H-pyrazol-1-yl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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